molecular formula C17H14BrN3O2S B13105978 5-Bromo-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)nicotinamide

5-Bromo-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)nicotinamide

Cat. No.: B13105978
M. Wt: 404.3 g/mol
InChI Key: CJEUETZZIFGRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)nicotinamide is a complex organic compound that features a bromine atom, a methoxyphenyl group, a methylthiazole ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylacetic acid with thioamide under acidic conditions.

    Coupling with Nicotinamide: The final step involves coupling the brominated thiazole with nicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents, along with rigorous quality control measures, would be essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, to form corresponding quinones. Reduction reactions can also occur, especially at the nicotinamide moiety.

    Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules or polymers.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of reduced nicotinamide derivatives.

Scientific Research Applications

5-Bromo-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of essential biochemical pathways in pathogens or cancer cells, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(4-methoxyphenyl)nicotinamide
  • 5-Bromo-N-(3-chloro-4-methoxyphenyl)nicotinamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

5-Bromo-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)nicotinamide is unique due to the presence of the 5-methylthiazole ring, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

5-bromo-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C17H14BrN3O2S/c1-10-15(11-3-5-14(23-2)6-4-11)20-17(24-10)21-16(22)12-7-13(18)9-19-8-12/h3-9H,1-2H3,(H,20,21,22)

InChI Key

CJEUETZZIFGRDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=CN=C2)Br)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.